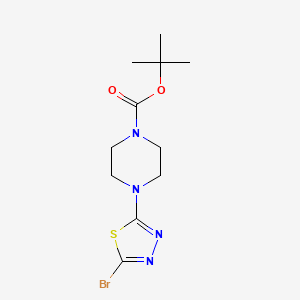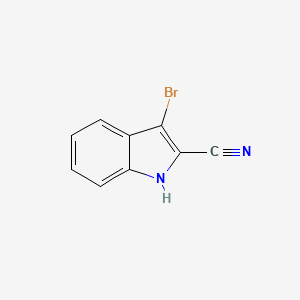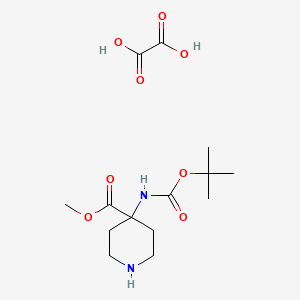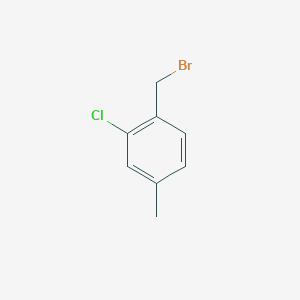
1-(Bromometil)-2-cloro-4-metilbenceno
Descripción general
Descripción
1-(Bromomethyl)-2-chloro-4-methylbenzene is an organic compound with the molecular formula C8H8BrCl It is a derivative of toluene, where the methyl group is substituted with a bromomethyl group and a chlorine atom is attached to the benzene ring
Aplicaciones Científicas De Investigación
Síntesis de Derivados de Bromopireno
Este compuesto sirve como un intermedio crucial en la síntesis de derivados de bromopireno. Estos derivados son significativos por sus funciones en la química sintética, la ciencia de los materiales y los estudios ambientales. La funcionalización estratégica del pireno en posiciones no-K y nodales es esencial para expandir su utilidad, permitiendo diversas estrategias de funcionalización .
Síntesis de Copolímeros en Bloque
El compuesto se utiliza en la síntesis de copolímeros en bloque, particularmente poli(estireno-b-metil metacrilato). Actúa como un iniciador bifuncional en las técnicas de polimerización de transferencia de cadena de adición-fragmentación reversible (RAFT) y polimerización por radicales libres (FRP). Esta aplicación es crítica para crear polímeros con propiedades y funcionalidades específicas .
Síntesis Orgánica
En la síntesis orgánica, 1-(Bromometil)-2-cloro-4-metilbenceno se emplea como un agente alquilante. Es particularmente útil en la síntesis de ciclopropanos, heterociclos y otros compuestos orgánicos. Su función como agente alquilante se extiende a la síntesis de péptidos y la síntesis de amidas.
Catalizador en la Síntesis de Polímeros
El compuesto también se utiliza como catalizador en la síntesis de polímeros. Su grupo bromometilo puede iniciar reacciones de polimerización, lo que lleva a la formación de diversas estructuras poliméricas. Esto es particularmente importante en el desarrollo de nuevos materiales con las propiedades mecánicas y químicas deseadas.
Estudio de la Propiedad Fotofísica
Debido a su estructura única, This compound se estudia por sus propiedades fotofísicas. Los investigadores investigan cómo la estructura electrónica del compuesto afecta su comportamiento bajo la luz, lo cual es crucial para aplicaciones en optoelectrónica y fotónica .
Investigación Ambiental
Por último, este compuesto se utiliza en la investigación ambiental para estudiar el comportamiento de los hidrocarburos aromáticos bromados. Ayuda a comprender el impacto ambiental y los procesos de degradación de estos compuestos, lo cual es vital para evaluar los riesgos ecológicos y desarrollar estrategias de remediación .
Mecanismo De Acción
- The primary target of 1-(Bromomethyl)-2-chloro-4-methylbenzene is not well-documented in the literature. However, it is commonly used as a reagent for introducing benzyl groups in organic synthesis .
- The bromomethyl group in 1-(Bromomethyl)-2-chloro-4-methylbenzene can undergo nucleophilic substitution reactions. For example, it can react with nucleophiles (such as amines or thiols) to form benzyl-substituted products .
- The addition of this methyl group results in a significant decrease in the rate of nucleophilic substitution reactions .
- The introduction of a benzyl group can modify the properties of other molecules in synthetic reactions. It can serve as a protecting group for alcohols or carboxylic acids, forming ethers or esters, respectively .
Target of Action
Mode of Action
Pharmacokinetics
- 1-(Bromomethyl)-2-chloro-4-methylbenzene is soluble in organic solvents like ethanol, ether, and benzene but poorly soluble in water . Information on its volume of distribution and protein binding is not available. Details regarding metabolism and elimination pathways are scarce.
Result of Action
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-2-chloro-4-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloro-4-methyltoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs in a solvent like carbon tetrachloride under reflux conditions .
Industrial Production Methods: Industrial production of 1-(Bromomethyl)-2-chloro-4-methylbenzene often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and controlled addition of brominating agents to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)-2-chloro-4-methylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
**Common Reagents and
Propiedades
IUPAC Name |
1-(bromomethyl)-2-chloro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrCl/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLVMLXVZWSOGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CBr)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
868860-20-2 | |
| Record name | 1-(bromomethyl)-2-chloro-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]phenol](/img/structure/B1444652.png)
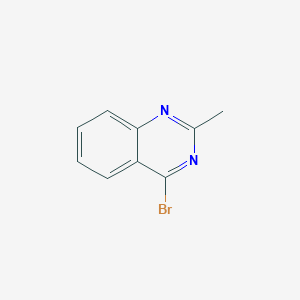

![5-Acetyl-8-{[2-(trifluoromethyl)phenyl]methoxy}-1,2-dihydroquinolin-2-one](/img/structure/B1444657.png)
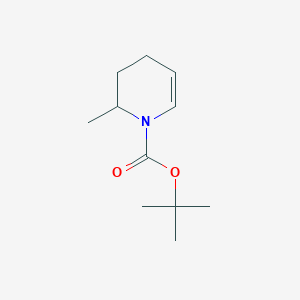
![ethyl 7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1444663.png)
